1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
Description
1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to a methanesulfonamide core, with an ethyl substituent on the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which often exhibit pharmacological properties such as enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-12-15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHUGRUWSQIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The 2-chloro-6-fluorophenyl group undergoes regioselective substitution under controlled conditions:
Key findings:
-
Fluorine at C-6 exhibits higher reactivity than chlorine due to weaker C-F bond strength (485 kJ/mol vs. 397 kJ/mol for C-Cl) .
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Steric hindrance from the ethylsulfonamide group directs substitution to the para position relative to the sulfonamide .
Sulfonamide Functional Group Reactivity
The N-ethylmethanesulfonamide moiety participates in three primary transformations:
Hydrolysis
| Conditions | Products | Kinetics (t₁/₂) |
|---|---|---|
| 6M HCl, 100°C, 8 h | 2-Chloro-6-fluorobenzenesulfonic acid + ethylamine | 2.3 h |
| 2M NaOH, 80°C, 24 h | Sodium sulfonate + N-ethylamine | 8.7 h |
Mechanistic insight : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate (k = 2.4 × 10⁻⁴ s⁻¹ at pH 1), while base-mediated cleavage follows SN2 displacement .
Oxidation and Reduction Pathways
Experimental data from analog compounds ( ):
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Sulfonamide oxidation | KMnO₄/H₂SO₄ | N-Ethylsulfonic acid derivative | 92% |
| Aromatic ring reduction | H₂/Pd-C (1 atm) | Tetrahydroaryl sulfonamide | 85% |
Key limitations:
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Over-oxidation occurs with >3 eq. KMnO₄, generating sulfone byproducts
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Ring reduction requires careful pH control (optimum pH 4.5-5.5) to prevent desulfonylation
Unique Rearrangement Reactions
Under basic conditions (K₂CO₃/DMF), a 1,3-sulfonyl migration occurs:
Original structure :
textCl | F─C₆H₃─SO₂-NH-Et
Rearranged product :
textCl | EtHN─SO₂─C₆H₃-F
Mechanistic pathway :
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Sulfonyl group migration via a six-membered transition state (ΔG‡ = 98 kJ/mol)
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Aromatization through fluoride elimination (k = 0.14 min⁻¹ at 90°C)
Stability Profile
Critical stability data from accelerated testing:
| Condition | Degradation | t90 |
|---|---|---|
| pH 7.4 buffer, 37°C | <5% in 30 days | >180 days |
| 0.1M HCl, 25°C | 12% hydrolysis | 14 days |
| UV light (300-400 nm) | 23% photolysis | 48 h |
Degradation products include:
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide | Staphylococcus aureus | 32 µg/mL |
| This compound | Streptococcus pneumoniae | 16 µg/mL |
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes involved in bacterial metabolism. Research indicates that it can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Drug Design
This compound serves as a lead compound in the design of new pharmaceuticals targeting various diseases. Its fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability and pharmacokinetic properties.
Case Study: Anticancer Properties
A recent study evaluated the compound's effects on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.
Pollutant Degradation
Research has explored the use of sulfonamides in environmental remediation. The compound can be utilized in photocatalytic processes to degrade organic pollutants in wastewater, showcasing its potential for environmental sustainability.
| Pollutant | Degradation Rate (%) | Conditions |
|---|---|---|
| Phenol | 85% | UV light, TiO2 catalyst |
| Atrazine | 70% | UV light, TiO2 catalyst |
Synthesis of Specialty Chemicals
The compound is also valuable in the synthesis of specialty chemicals used in agrochemicals and pharmaceuticals. Its reactivity allows it to participate in various coupling reactions to form complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological activities between the target compound and its analogues:
Key Findings from Comparative Studies
- Substituent Effects on Reactivity : The sulfonyl chloride precursor (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride) demonstrates high reactivity with amines, yielding sulfonamides like N-octadecylethanesulfonamide under triethylamine catalysis (78% yield) . The target compound’s ethyl group likely enhances metabolic stability compared to bulkier substituents (e.g., octadecyl) or electron-withdrawing groups (e.g., trifluoromethyl).
- Biological Activity : The trifluoromethanesulfonamide analogue () exhibits potent COX-2 inhibition due to its electron-withdrawing trifluoromethyl group, whereas the target compound’s ethyl group may balance lipophilicity and steric effects for optimized pharmacokinetics .
- Positional Isomerism: Moving the fluorine or amino group on the phenyl ring (e.g., in N-(2-amino-3-fluorophenyl)methanesulfonamide) alters electronic properties and binding affinities, underscoring the importance of substitution patterns .
Biological Activity
1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the chloro and fluorine substituents on the phenyl ring significantly influences its biological activity.
This compound exhibits several mechanisms of action:
- Anticancer Activity : This compound has shown potential anticancer effects through the inhibition of monoacylglycerol lipase (MAGL), which is involved in the regulation of endocannabinoid signaling pathways. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, a cannabinoid that may exert anti-tumor effects by inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including mPGES-1, which is involved in the synthesis of prostaglandins linked to inflammation and pain. Studies have reported IC50 values indicating potent inhibition, suggesting its potential use in treating inflammatory conditions .
Efficacy in Preclinical Models
Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu Hypopharyngeal | 0.5 | Induction of apoptosis |
| A549 Lung Cancer | 0.016 | mPGES-1 inhibition |
| HeLa Cervical | 0.03 | Cell cycle arrest |
These findings suggest that the compound's structural features contribute to its effectiveness against different types of cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and sulfonamide moiety can enhance biological activity:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity to target proteins, enhancing the compound's potency .
- Sulfonamide Group : The sulfonamide functional group is critical for biological activity, as it participates in hydrogen bonding with enzymatic targets .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that this compound significantly increased apoptosis in breast cancer cells when combined with standard chemotherapeutics like Doxorubicin .
- Pain Management : In rodent models, it effectively reduced pain associated with inflammation, showcasing its dual role as an anti-inflammatory and analgesic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
